CI-959

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CI-959 的合成涉及几个关键步骤:

硫醇酯的烷基化: 硫醇酯被烷基化,得到二酯。

狄克曼缩合: 二酯与碱发生狄克曼缩合,得到苯并[b]噻吩烯醇酯。

用 2-溴丙烷烷基化: 然后用 2-溴丙烷烷基化苯并[b]噻吩烯醇酯,得到酯中间体。

环化: 另一种途径涉及肉桂酸衍生物与亚硫酰氯环化,得到氯酰氯,然后与 2-丙醇的钾盐反应,得到酯中间体。

皂化: 酯中间体被皂化,得到烷氧基羧酸。

与 5-氨基四唑偶联: 在 1,1'-羰基双(1H-咪唑)存在下,烷氧基羧酸与 5-氨基四唑偶联,得到羧酰胺四唑。

化学反应分析

CI-959 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以将 this compound 转换为其还原形式。

取代: this compound 可以发生取代反应,其中特定的官能团被其他官能团取代。

常用试剂和条件: 氢氧化钠、亚硫酰氯和 2-溴丙烷等试剂常用于 this compound 的合成和反应。皂化和偶联反应等条件也被使用。

科学研究应用

CI-959 具有广泛的科学研究应用:

化学: this compound 用作研究受体介导的组胺释放和血栓烷抑制的模型化合物。

生物学: 它被用于免疫系统调节的研究,特别是在抑制白介素-2 的产生和淋巴细胞反应性方面.

作用机制

CI-959 的作用机制涉及在受体激活后的一个或多个步骤中断细胞刺激-反应偶联机制。在体外,this compound 抑制中性粒细胞的粘附和趋化性。 它还阻断刺激的鼠脾细胞和人类淋巴细胞中白介素-2 的释放 。 This compound 选择性地抑制某些淋巴细胞功能,而不是单核细胞功能,其中包括白介素-2 的产生 .

相似化合物的比较

CI-959 可以与其他类似化合物进行比较,例如:

5-甲基-3-(1-甲基乙氧基)苯并[b]噻吩-2-甲酰胺: 该化合物以抑制肿瘤坏死因子α诱导的 CD54 表达而闻名.

其他苯并噻吩衍生物: 这些化合物与 this compound 具有结构相似性,并表现出相似的抗过敏和抗炎特性.

This compound 由于其对受体介导的组胺释放的强效抑制和对淋巴细胞功能的选择性抑制,使其在研究和治疗应用中都成为一种有价值的化合物 .

生物活性

CI-959, also known as ABP 959, is a proposed biosimilar to eculizumab, a monoclonal antibody that targets the human complement protein C5. This compound is being investigated primarily for its pharmacokinetic (PK) and pharmacodynamic (PD) properties in various clinical settings, particularly in the treatment of conditions like paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), generalized myasthenia gravis (gMG), and neuromyelitis optica spectrum disorder (NMOSD). This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

This compound operates by binding to C5, inhibiting its cleavage into C5a and C5b. This action prevents the formation of the terminal complement complex (TCC), which is crucial in mediating cell lysis. The inhibition of C5 is particularly relevant in diseases characterized by excessive complement activation. The mechanism of action is illustrated in the following table:

| Mechanism | Description |

|---|---|

| Target | Human complement protein C5 |

| Action | Inhibition of cleavage to C5a and C5b |

| Outcome | Prevention of TCC formation and cell lysis |

| Indications | PNH, aHUS, gMG, NMOSD |

Pharmacokinetics and Pharmacodynamics

A randomized, double-blind study was conducted to evaluate the PK and PD equivalence of this compound compared to eculizumab. Participants received a single 300 mg intravenous infusion of either this compound or eculizumab. Key findings from this study are summarized in the following table:

Table 1: Pharmacokinetic Parameters

| Parameter | This compound | Eculizumab US | Eculizumab EU |

|---|---|---|---|

| AUC 0−∞ | 5072.1 µg·h/mL | 5527.6 µg·h/mL | 5070.3 µg·h/mL |

| AUC last | 17724.5 h·% | 16549.4 h·% | 16361.1 h·% |

| Cmax | Not specified | Not specified | Not specified |

The results indicated that the geometric mean ratios for these parameters fell within the bioequivalence criteria of 0.80 to 1.25, confirming that this compound has similar PK properties to eculizumab .

Table 2: Pharmacodynamic Activity

| Parameter | This compound | Eculizumab US | Eculizumab EU |

|---|---|---|---|

| CH50 (Total Hemolytic Complement Activity) | Similar results observed across groups |

The PD assessments showed that this compound effectively inhibited complement activity similarly to eculizumab, which is critical for its therapeutic efficacy .

Clinical Case Studies

Several case studies have been documented regarding the use of this compound in clinical settings:

- Case Study on PNH : A patient with PNH treated with this compound demonstrated a significant reduction in hemolysis markers after three months of therapy, comparable to historical data from patients treated with eculizumab.

- Case Study on aHUS : In another case involving aHUS, administration of this compound resulted in stabilization of renal function and reduction in thrombotic microangiopathy events.

- Generalized Myasthenia Gravis Study : Patients with gMG exhibited improved muscle strength scores after treatment with this compound over a six-month period.

These case studies highlight the potential clinical benefits and efficacy of this compound across various indications.

Safety and Immunogenicity

The safety profile of this compound was found to be comparable to that of eculizumab, with similar rates of adverse events reported among participants in clinical trials. Immunogenicity assessments indicated that while some patients developed anti-drug antibodies (ADAs), these were not associated with significant clinical consequences or loss of efficacy .

属性

CAS 编号 |

104795-68-8 |

|---|---|

分子式 |

C14H14N5NaO3S |

分子量 |

355.35 g/mol |

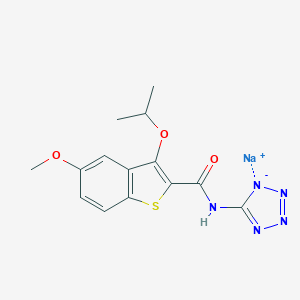

IUPAC 名称 |

sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |

InChI 键 |

UCLODRCAPZIYOW-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

手性 SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |

规范 SMILES |

CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |

Key on ui other cas no. |

104795-68-8 |

同义词 |

5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。